REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:3]1[C:4]([O:6][CH3:7])=[O:5].[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]=O.C(N(CC)CC)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>ClC(Cl)C>[CH3:7][O:6][C:4]([CH:3]1[CH2:8][CH2:9][CH2:10][CH2:11][N:2]1[CH2:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][N:12]=1)=[O:5] |f:0.1,4.5,6.7.8|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
Cl.N1C(C(=O)OC)CCCC1
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Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=O
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Then the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1N(CCCC1)CC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 93.6% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |